molecular formula C11H14BrN3O B12590270 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- CAS No. 613660-33-6

1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro-

Cat. No.: B12590270
CAS No.: 613660-33-6
M. Wt: 284.15 g/mol
InChI Key: YBXWMIPGYAFHDF-UHFFFAOYSA-N
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Description

The compound 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- features a hexahydro-1H-1,4-diazepine core substituted with a 5-bromo-3-pyridine carbonyl group.

Properties

CAS No.

613660-33-6

Molecular Formula

C11H14BrN3O

Molecular Weight

284.15 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-(1,4-diazepan-1-yl)methanone

InChI

InChI=1S/C11H14BrN3O/c12-10-6-9(7-14-8-10)11(16)15-4-1-2-13-3-5-15/h6-8,13H,1-5H2

InChI Key

YBXWMIPGYAFHDF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- can be achieved through various synthetic routes. One common method involves the heterocyclization reaction of a precursor compound with ethylenediamine in the presence of a catalyst such as silica sulphuric acid . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity of the final product.

Industrial production methods may involve the use of organic-inorganic hybrid-immobilized solid support reagents to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromopyridinyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,4-Diazepine, 1-[(5-bromo-3-pyridinyl)carbonyl]hexahydro- involves its interaction with specific molecular targets. The bromopyridinyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Implications for Research and Development

  • Target Compound : The bromopyridinyl carbonyl group balances electronic effects and steric demands, making it a candidate for medicinal chemistry optimization. Comparative studies with Fasudil and Ripasudil could explore kinase inhibition or CNS applications.
  • Synthetic Strategies : Evidence from analogs (e.g., halogenation, sulfonylation) suggests routes to modify solubility, stability, and target affinity.
  • Biological Activity : Substituents like halogens, nitro groups, or bulky aryl chains significantly influence pharmacological profiles, necessitating structure-activity relationship (SAR) studies.

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